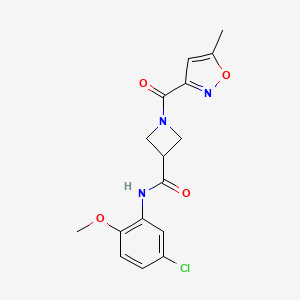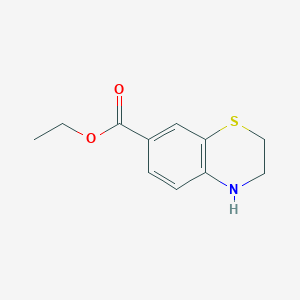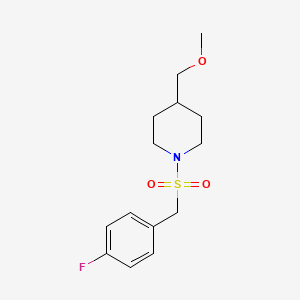![molecular formula C26H23N3O B2867331 5-(3-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902515-03-1](/img/structure/B2867331.png)
5-(3-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoloquinoline is a type of organic compound that belongs to the class of quinolines, which are heterocyclic compounds with a two-ring structure. They are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives often involves the reaction of certain precursors under specific conditions . For instance, novel pyrazolo-quinoline analogues have been synthesized in an effort to create newer antitubercular drugs against the rising bacterial resistance .Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives can be determined using techniques such as X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy .Chemical Reactions Analysis
Pyrazoloquinoline derivatives can undergo various chemical reactions. For example, they can participate in cycloaddition reactions . The reactivity of these compounds can be influenced by the presence of functional groups and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives can be analyzed using various techniques. For example, the energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) can be calculated .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
- A study by Ebrahimipour et al. (2018) explored the synthesis of a novel mixed-ligand Cu(II) Schiff base complex, which included a quinazoline Schiff base ligand. This complex demonstrated catalytic activities in synthesizing various compounds, highlighting its potential in chemical synthesis applications (Ebrahimipour et al., 2018).
Computational and Experimental Molecular Studies
- Research by Trilleras et al. (2017) involved the synthesis of benzo[g]pyrimido[4,5-b]quinoline derivatives. This study included computational and experimental methods to analyze molecular structures, demonstrating the compound's utility in advanced material science and pharmaceutical research (Trilleras et al., 2017).
Novel Acid-Catalyzed Rearrangement
- Mamedov et al. (2011) described an acid-catalyzed rearrangement involving quinoxaline systems. This reaction pathway could be of interest in developing new synthetic methods for pharmaceutical compounds (Mamedov et al., 2011).
Estrogen Receptor Ligand Development
- Kasiotis et al. (2006) reported the preparation of pyrazolo[4,3-c]quinoline derivatives, potentially useful as ligands for the estrogen receptor. This indicates potential applications in the development of treatments for hormone-related conditions (Kasiotis et al., 2006).
Docking Studies and Anti-Cancer Activity
- A 2021 study by Abad et al. explored the synthesis of a novel isoxazolequinoxaline derivative. This compound underwent docking studies predicting anti-cancer activity, suggesting its use in developing new cancer therapies (Abad et al., 2021).
In Vitro Antibacterial Activity
- Lapa et al. (2013) found that 3-amino-1H-pyrazolo[3,4-b]quinolines demonstrated significant in vitro inhibitory activity on bacterial protein kinases. This finding suggests potential use in developing new antibacterial agents (Lapa et al., 2013).
Synthesis of Heterocyclic Derivatives
- Pawlas et al. (2000) discussed the synthesis of pyrazolo[3,4-c]- and pyrazolo[4, 3-c]quinolines from benzyloxypyrazoles. These compounds could be relevant in the synthesis of complex heterocyclic structures for pharmaceutical applications (Pawlas et al., 2000).
Phosphodiesterase Inhibitors
- Takase et al. (1994) synthesized quinazoline derivatives as cyclic GMP phosphodiesterase inhibitors, demonstrating potential in cardiovascular drug development (Takase et al., 1994).
Mecanismo De Acción
The mechanism of action of pyrazoloquinoline derivatives can vary depending on their structure and the target they interact with. For instance, some derivatives have shown significant activity against Mycobacterium tuberculosis, suggesting they may act by inhibiting certain proteins essential for the bacteria .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-17-7-10-20(11-8-17)25-23-16-29(15-19-5-4-6-21(14-19)30-3)24-12-9-18(2)13-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLSJKMABRUSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)C)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2867250.png)


![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2867254.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2867260.png)
![3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2867262.png)
![5-Chloro-2-[(E)-2-(2,5-difluoropyridin-4-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2867263.png)


![4-[butyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2867266.png)
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2867267.png)
